molecular formula C24H19D6FNNaO4 B1191674 Fluvastatin D6 sodium

Fluvastatin D6 sodium

カタログ番号 B1191674
分子量: 439.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).

科学的研究の応用

Pharmacological Profile and Clinical Efficacy

Fluvastatin D6 sodium, classified under HMG-CoA reductase inhibitors or statins, primarily contributes to the management of hypercholesterolemia. Clinical trials have demonstrated its effectiveness in reducing serum levels of low-density lipoprotein (LDL)-cholesterol and total cholesterol. Furthermore, fluvastatin exhibits a favorable safety profile, with a lower incidence of adverse effects compared to other statins. Its distinct pharmacological properties, including a short systemic exposure time and rapid metabolism targeted to the liver, differentiate it from other statins (Garnett, 1996).

Non-Lipid-Related Mechanisms and Cardiovascular Benefits

Fluvastatin's role extends beyond cholesterol lowering. The statin has shown promise in slowing the progression of atherosclerotic coronary heart disease (CHD) and reducing cardiovascular morbidity and mortality. These benefits are not solely due to lipid-lowering effects but also involve non-lipid-related mechanisms or 'pleiotropic effects'. These include modulation of the mevalonate pathway, leading to reduced expression of adhesion molecules, immunomodulation, prevention of low-density lipoprotein oxidation, and effects on smooth muscle cell proliferation. Such actions contribute to plaque stabilization and an antithrombotic effect of fluvastatin (Corsini, 2000).

Drug Interactions and Pharmacokinetics

The pharmacokinetic profile of fluvastatin, including its metabolism and clearance, is influenced by its interaction with various metabolic enzymes and transporters. Understanding these interactions is crucial for predicting pharmacokinetic alterations and ensuring safe coadministration with other drugs. Fluvastatin is metabolized by CYP2C9, setting it apart from other statins like simvastatin, lovastatin, and atorvastatin, which are metabolized by CYP3A4. This distinction is essential for understanding drug-drug interactions and minimizing adverse effects (Shitara & Sugiyama, 2006).

特性

分子式

C24H19D6FNNaO4

分子量

439.48

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。